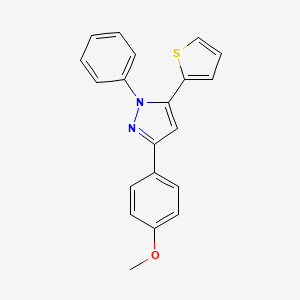
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a pyrazole ring substituted with phenyl, methoxyphenyl, and thienyl groups, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- include other pyrazole derivatives with different substituents on the pyrazole ring. Some examples are:
- 1H-Pyrazole, 3-(4-chlorophenyl)-1-phenyl-5-(2-thienyl)-
- 1H-Pyrazole, 3-(4-methylphenyl)-1-phenyl-5-(2-thienyl)-
- 1H-Pyrazole, 3-(4-nitrophenyl)-1-phenyl-5-(2-thienyl)-
Uniqueness
The uniqueness of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its electron-donating ability, while the thienyl group contributes to its aromaticity and potential for π-π interactions. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
58950-01-9 |
|---|---|
Molecular Formula |
C20H16N2OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenyl-5-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C20H16N2OS/c1-23-17-11-9-15(10-12-17)18-14-19(20-8-5-13-24-20)22(21-18)16-6-3-2-4-7-16/h2-14H,1H3 |
InChI Key |
HRXQZDBDXXEVOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















